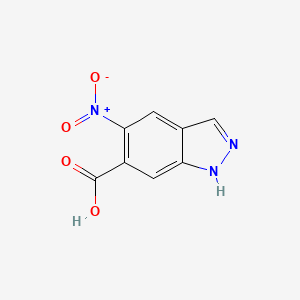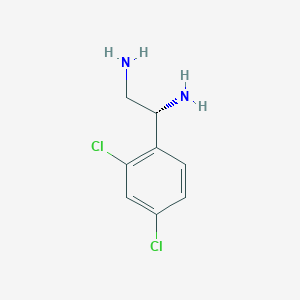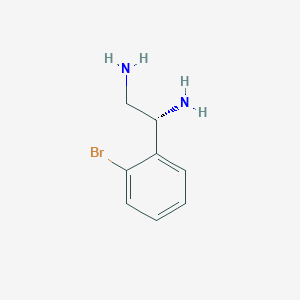![molecular formula C7H4ClN3O B13038597 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B13038597.png)
2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a chloro substituent at the 2-position and an aldehyde group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the preparation might start with the formation of a pyrimidine ring, followed by chlorination and subsequent formylation to introduce the aldehyde group.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of green solvents are often employed to enhance efficiency and reduce environmental impact. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial in scaling up the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted pyrrolopyrimidines.
Oxidation Products: 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid.
Reduction Products: 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-methanol
Aplicaciones Científicas De Investigación
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of kinase inhibitors and other therapeutic agents.
Biological Studies: Used in the study of enzyme interactions and as a probe in biochemical assays.
Materials Science: Incorporated into the design of novel materials with specific electronic properties.
Industrial Applications: Utilized in the synthesis of advanced intermediates for pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde is primarily related to its ability to interact with biological targets such as enzymes and receptors. The chloro and aldehyde groups play a crucial role in binding to active sites, thereby modulating the activity of the target molecules. This compound can inhibit specific kinases by binding to their ATP-binding sites, leading to the disruption of signaling pathways involved in cell proliferation and survival .
Comparación Con Compuestos Similares
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Similar structure but with a chloro group at the 4-position.
2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine: Contains a cyclopentyl group instead of an aldehyde.
4-Iodo-8-methoxy-2-(methoxycarbonyl)-4,5-dihydro-3H-2a,7-diaza-5a-azoniaacenaphthylene perchlorate: A more complex derivative with additional functional groups
Uniqueness: 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and aldehyde groups allows for versatile modifications and interactions, making it a valuable compound in various research domains .
Propiedades
Fórmula molecular |
C7H4ClN3O |
|---|---|
Peso molecular |
181.58 g/mol |
Nombre IUPAC |
2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde |
InChI |
InChI=1S/C7H4ClN3O/c8-7-9-2-4-1-5(3-12)10-6(4)11-7/h1-3H,(H,9,10,11) |
Clave InChI |
INSFXFMJQDHRSD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC2=NC(=NC=C21)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Chloro-2-iodooxazolo[4,5-b]pyridine](/img/structure/B13038531.png)



![1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde hydrate](/img/structure/B13038553.png)


![7-Cyclobutyl-6-((1-ethyl-1H-1,2,4-triazol-5-YL)methoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B13038587.png)





